N-ethoxy-4-methylsulfonylbenzamide
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Overview
Description
N-ethoxy-4-methylsulfonylbenzamide is a research compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol. It is known for its high purity, typically around 95%, and is used in various scientific research applications. This compound is not intended for human or veterinary use and is primarily utilized in controlled laboratory settings for in-vitro studies.
Preparation Methods
The synthesis of N-ethoxy-4-methylsulfonylbenzamide involves several steps. One common method starts with the reaction of 4-methylsulfonylbenzoic acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce production costs .
Chemical Reactions Analysis
N-ethoxy-4-methylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the benzamide ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .
Scientific Research Applications
N-ethoxy-4-methylsulfonylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethoxy-4-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
N-ethoxy-4-methylsulfonylbenzamide can be compared with other similar compounds, such as:
N-ethoxy-4-methylbenzenesulfonamide: This compound has a similar structure but lacks the benzamide group, which affects its chemical properties and reactivity.
N-ethoxy-4-methylbenzenesulfonamide: Another similar compound with different functional groups, leading to variations in its applications and effectiveness.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it suitable for a wide range of research applications.
Properties
IUPAC Name |
N-ethoxy-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-11-10(12)8-4-6-9(7-5-8)16(2,13)14/h4-7H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERUUMMUVUEATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.